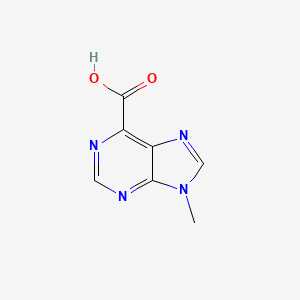9-Methyl-9H-purine-6-carboxylic acid
CAS No.: 1095822-37-9
Cat. No.: VC3064260
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1095822-37-9 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 9-methylpurine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N4O2/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | GRRAXXUDPBJLJM-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C(N=CN=C21)C(=O)O |
| Canonical SMILES | CN1C=NC2=C(N=CN=C21)C(=O)O |
Introduction
9-Methyl-9H-purine-6-carboxylic acid is a chemical compound with the CAS number 1095822-37-9. It belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are crucial components of DNA and RNA, and their derivatives have been extensively studied for their biological activities, including antiviral, anticancer, and immunomodulatory effects.
Safety Information
-
Signal Word: Warning
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
-
Precautionary Statements: P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P302+P352 (if on skin, wash with plenty of soap and water), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
Synthesis and Preparation
The synthesis of purine derivatives often involves the reaction of purine bases with various functional groups to introduce carboxylic acids or other substituents. For 9-methyl-9H-purine-6-carboxylic acid, specific synthesis methods are not detailed in the available literature, but it is likely prepared through similar strategies involving the modification of purine rings.
Table: Biological Activity of Related Purine Derivatives
| Compound | Cell Line | Cytotoxic Activity |
|---|---|---|
| N-(Purin-6-yl)amino acids | A549, SK-BR-3, SNU-1, Jurkat | Moderate to high cytotoxicity |
| 9-[(2-Hydroxyethoxymethyl)methyl]purine derivatives | A549, SK-BR-3, SNU-1, Jurkat | Variable cytotoxicity |
Applications and Future Directions
Given the potential biological activities of purine derivatives, 9-methyl-9H-purine-6-carboxylic acid could be explored further for its therapeutic applications, particularly in the development of anticancer agents. Future research should focus on its synthesis optimization, biological evaluation, and structure-activity relationship studies to enhance its efficacy and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume